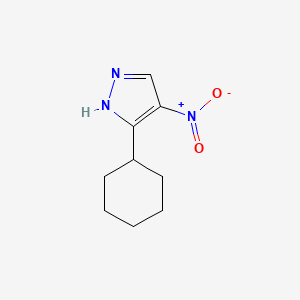

3-cyclohexyl-4-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials science. nih.govuni.lu This structural motif is found in numerous biologically active molecules, underpinning their therapeutic effects. chemicalbook.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govsynthonix.com The versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds with tailored electronic and steric properties, making it a "privileged scaffold" in drug discovery. synthonix.comorganic-chemistry.org

The ability of the pyrazole ring to participate in various biological interactions, such as hydrogen bonding and hydrophobic interactions, is crucial to its function as a pharmacophore. synthonix.com Furthermore, the substitution on the pyrazole ring significantly impacts its chemical and biological properties. organic-chemistry.org In addition to pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as pesticides and herbicides, and have found applications in materials science in the creation of polymers and luminescent compounds. nih.govsynthonix.com

Overview of Nitro-Substituted Pyrazoles and their Research Relevance

The introduction of a nitro group onto the pyrazole ring gives rise to nitro-substituted pyrazoles, a class of compounds with distinct and important characteristics. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyrazole ring. nbinno.com

Nitro-substituted pyrazoles are of particular interest in the field of energetic materials. a2bchem.com The presence of the nitro group can increase the density and nitrogen content of the molecule, contributing to a more favorable oxygen balance, which is a critical factor for detonation performance. a2bchem.com Consequently, many nitropyrazole-based compounds have been developed as high-performance, low-sensitivity explosives, propellants, and pyrotechnics. a2bchem.comuni.lu Beyond their use as energetic materials, nitro-substituted pyrazoles also serve as versatile intermediates in organic synthesis, providing a reactive site for further functionalization. nbinno.comnih.gov They are used as building blocks in the synthesis of a variety of other heterocyclic compounds with applications in pharmaceuticals and agrochemicals. nih.gov

Contextualization of 3-Cyclohexyl-4-nitro-1H-pyrazole in Contemporary Chemical Research

While specific research on this compound is limited, its structure allows for contextualization within current chemical research based on the known properties of its constituent parts. The compound, with the CAS number 1247187-59-2, combines the established pyrazole core with a cyclohexyl group at the 3-position and a nitro group at the 4-position. synthonix.com

The presence of the bulky, non-polar cyclohexyl group can be expected to enhance the lipophilicity of the molecule. This property is often manipulated in medicinal chemistry to influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexyl moiety can also provide a steric hindrance that may affect the molecule's interaction with biological targets.

The nitro group at the 4-position, a common site for electrophilic substitution on the pyrazole ring, imparts the characteristics of a nitro-substituted pyrazole. This suggests potential applications as an energetic material or as a synthetic intermediate for the creation of more complex molecules. The combination of the pyrazole scaffold's inherent biological activity with the properties conferred by the cyclohexyl and nitro groups makes this compound a compound of interest for further investigation in both medicinal and materials chemistry.

Below is a table summarizing some of the basic properties of this compound and a related compound.

| Property | This compound | 1-Cyclohexyl-3-methyl-4-nitropyrazole |

| CAS Number | 1247187-59-2 synthonix.com | Not Available |

| Molecular Formula | C9H13N3O2 synthonix.com | C10H15N3O2 nih.gov |

| Molecular Weight | Not Available | 209.24 g/mol nih.gov |

| SMILES | O=N+c1c[nH]nc1C1CCCCC1 synthonix.com | CC1=NN(C=C1N+[O-])C2CCCCC2 nih.gov |

| InChIKey | Not Available | NUHANQBQKMXDPT-UHFFFAOYSA-N nih.gov |

Properties

IUPAC Name |

5-cyclohexyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-12(14)8-6-10-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYQTFKYTJTYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexyl 4 Nitro 1h Pyrazole and Its Derivatives

Strategies for Regioselective Synthesis of 4-Nitropyrazole Scaffolds

Achieving the desired regiochemistry, particularly the placement of the nitro group at the C4 position of the pyrazole (B372694) ring, is a critical challenge in the synthesis of compounds like 3-cyclohexyl-4-nitro-1H-pyrazole. The electronic properties of the pyrazole ring and the directing effects of existing substituents heavily influence the outcome of electrophilic substitution reactions.

Several strategies have been developed to selectively obtain 4-nitropyrazoles. One common approach involves the direct nitration of a pre-formed pyrazole ring. However, this can often lead to a mixture of isomers (3-nitro and 4-nitro). The regioselectivity is dependent on the reaction conditions and the nature of the substituents already on the ring. For instance, nitration of 1-phenylpyrazole (B75819) with a mixture of nitric and sulfuric acid often results in nitration at the para-position of the phenyl group followed by nitration at the 4-position of the pyrazole ring. thieme-connect.de

A more controlled method involves the use of specific starting materials where the nitro group is already incorporated. For example, the cyclocondensation of hydrazines with β-nitro-α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds that have been previously nitrated can yield 4-nitropyrazoles directly. A stepwise cycloaddition mechanism, involving the initial nucleophilic attack of a hydrazone on a nitroolefin followed by cyclization and elimination of nitrous acid, provides a versatile and regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. youtube.com This method offers excellent regioselectivity by leveraging the differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. youtube.com

Another effective strategy is the cyclocondensation of monosubstituted hydrazines with activated enones, such as ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate. This reaction provides N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and in good yields under mild conditions. beilstein-journals.org The choice of solvent can play a significant role in directing the regioselectivity of such cyclocondensations. beilstein-journals.org

| Method | Key Reactants | Regioselectivity | Reference |

| Direct Nitration | Substituted Pyrazole, HNO₃/H₂SO₄ | Variable, depends on substituents and conditions. | thieme-connect.de |

| Stepwise Cycloaddition | N-Arylhydrazone, Nitroolefin | High for 4-nitro products. | youtube.com |

| Cyclocondensation | Monosubstituted Hydrazine (B178648), Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate | Excellent for N1-substituted-4-nitropyrazoles. | beilstein-journals.org |

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of this compound. The most classical and widely used method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. researchgate.net

To synthesize the target molecule, a plausible route begins with a 1,3-dicarbonyl compound bearing a cyclohexyl group, such as 1-cyclohexyl-1,3-butanedione. The reaction of this diketone with hydrazine would lead to the formation of the 3-cyclohexyl-5-methyl-1H-pyrazole intermediate. The regioselectivity of this condensation can sometimes be an issue, potentially yielding a mixture of 3-cyclohexyl-5-methyl and 5-cyclohexyl-3-methyl isomers, although the outcome is often controlled by the reaction conditions and the nature of the diketone. uni.lu

Other cyclization strategies include:

Reaction with α,β-Unsaturated Ketones: The reaction of hydrazine with α,β-unsaturated ketones (chalcones) typically forms pyrazolines, which can then be oxidized to pyrazoles. researchgate.netorganic-chemistry.org

Electrophilic Cyclization: α,β-Alkynic hydrazones can undergo electrophilic cyclization when treated with reagents like molecular iodine or copper(I) iodide to afford substituted pyrazoles. nih.gov

Multicomponent Reactions: One-pot, three-component reactions involving aldehydes, 1,3-dicarbonyls, and diazo compounds offer an efficient pathway to polysubstituted pyrazoles. nobelprize.org

The choice of cyclization method depends on the availability of starting materials and the desired substitution pattern on the final pyrazole ring.

Nitration Procedures for 3-Cyclohexyl-1H-pyrazole Precursors

Once the 3-cyclohexyl-1H-pyrazole scaffold is assembled, the next crucial step is the introduction of the nitro group at the C4 position. Electrophilic nitration is the standard method, but the conditions must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration or side reactions.

The C4 position of the pyrazole ring is generally susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, especially when these are already substituted. The direct nitration of a 3-substituted pyrazole, such as 3-cyclohexyl-1H-pyrazole, is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). chemrxiv.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring.

Alternative nitrating agents can also be employed:

Fuming Nitric Acid: In some cases, fuming nitric acid, with or without an additive like acetic anhydride (B1165640), can be used. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid leads to nitration at the C4 position of the pyrazole ring and the para-position of the phenyl group. prepchem.com

Nitric Acid/Acetic Anhydride: This mixture is another common nitrating system. The reaction of pyrazole with nitric acid in acetic anhydride is a known method for preparing N-nitropyrazole, which can then rearrange to 3-nitropyrazole or 4-nitropyrazole depending on the conditions. chemrxiv.orgnih.gov

The reaction conditions, including temperature and reaction time, are critical parameters that must be optimized to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts.

| Nitrating Agent | Substrate Example | Product | Reference |

| Fuming HNO₃/H₂SO₄ | Pyrazole | 4-Nitropyrazole | nih.gov |

| Fuming HNO₃ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | prepchem.com |

| HNO₃/Acetic Anhydride | Pyrazole | N-Nitropyrazole (rearranges to C-nitropyrazoles) | chemrxiv.org |

Introduction of Cyclohexyl Moiety and Other Substituents

The incorporation of the cyclohexyl group at the C3 position is a defining feature of the target molecule. This can be achieved either by starting with a cyclohexyl-containing precursor before the pyrazole ring is formed or by attaching the cyclohexyl group to a pre-existing pyrazole ring.

The most straightforward approach is to use a starting material that already contains the cyclohexyl moiety. The Knorr synthesis, for instance, can be performed using 1-cyclohexyl-1,3-butanedione and hydrazine. This diketone serves as the C3-C4-C5 backbone of the pyrazole, with the cyclohexyl group pre-installed at the future C3 position. Such diketones can be synthesized through various methods, including the Claisen condensation of a ketone (like cyclohexyl methyl ketone) with an ester (like ethyl acetate).

Alternatively, modern cross-coupling reactions offer powerful tools for forming carbon-carbon bonds, which could be applied to introduce a cyclohexyl group.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Negishi coupling could theoretically be used to couple a cyclohexyl-organometallic reagent (e.g., cyclohexylzinc chloride or cyclohexylboronic acid) with a halogenated pyrazole precursor (e.g., 3-bromo-1H-pyrazole). nbinno.com This approach allows for the late-stage introduction of the cyclohexyl group. However, the synthesis of the required organometallic reagents and the optimization of coupling conditions can be complex.

The introduction of other substituents can be planned similarly, either by incorporating them into the initial building blocks or by subsequent functionalization of the pyrazole ring.

Derivatization Strategies via N-Alkylation and C-Functionalization

Further modification of the this compound scaffold can lead to a diverse library of related compounds. The primary sites for derivatization are the pyrazole nitrogen (N1) and, to a lesser extent, the available carbon positions.

N-Alkylation: The acidic N-H proton of the pyrazole ring can be readily substituted to introduce various alkyl or aryl groups. This is typically achieved by deprotonating the pyrazole with a base (e.g., potassium carbonate, sodium hydride) followed by reaction with an electrophile like an alkyl halide. chim.it However, N-alkylation of pyrazoles can often result in a mixture of N1 and N2 isomers. The regioselectivity is influenced by the steric and electronic nature of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions. For 3-substituted pyrazoles, alkylation often favors the N1 position. Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed as an effective method. chim.it

C-Functionalization: Direct C-H activation provides a modern and efficient way to functionalize the pyrazole ring without the need for pre-functionalized substrates. Transition-metal catalysis, particularly with palladium, has been successfully used for the C-H arylation of 4-nitropyrazoles. thieme-connect.de These reactions have been shown to proceed with high regioselectivity, exclusively targeting the C5 position for arylation. thieme-connect.de This methodology offers a powerful tool for introducing aryl groups at the C5 position of the this compound core. Further functionalization can also occur, for example, the reduction of the nitro group at the C4 position to an amino group, which can then be used as a handle for further synthetic transformations. thieme-connect.de

| Derivatization Type | Method | Key Reagents | Comments |

| N-Alkylation | Base-mediated | Base (K₂CO₃, NaH), Alkyl Halide | Can produce regioisomeric mixtures (N1/N2). |

| N-Alkylation | Acid-catalyzed | Trichloroacetimidate, Acid (CSA) | Provides good yields for benzylic and benzhydryl groups. chim.it |

| C-Functionalization | Palladium-catalyzed C-H Arylation | PdCl₂(PPh₃)₂, Aryl Bromide, CuI | Highly regioselective for the C5 position of 4-nitropyrazoles. thieme-connect.de |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methodologies for pyrazole derivatives. google.com These approaches aim to reduce waste, eliminate the use of hazardous solvents, and decrease energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nbinno.comorientjchem.org The synthesis of pyrazoles via the cyclization of 1,3-dicarbonyl compounds with hydrazines can be effectively accelerated under microwave conditions. This technique is particularly suitable for high-throughput synthesis and can often be performed under solvent-free conditions, further enhancing its green credentials. orientjchem.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. Ultrasound-assisted synthesis has been successfully applied to the formation of pyrazole and pyrazoline derivatives, often resulting in shorter reaction times and improved yields. nobelprize.orgchemrxiv.org This method can be particularly effective for heterogeneous reactions.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the environmental impact associated with solvent use, recovery, and disposal. The condensation of diketones and hydrazines can be performed under solvent-free conditions, sometimes with a catalytic amount of acid, at room temperature to afford pyrazoles in high yields. The use of reusable catalysts, such as Brønsted-acidic ionic liquids, in solvent-free multicomponent reactions to produce pyranopyrazoles also represents a significant green advancement. These methods simplify work-up procedures and reduce chemical waste.

| Green Approach | Key Features | Application to Pyrazole Synthesis | References |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields. | Cyclization of dicarbonyls and hydrazines; N-alkylation. | nbinno.comorientjchem.org |

| Ultrasound-Assisted | Enhanced reaction rates, improved yields. | Cyclization reactions to form pyrazole/pyrazoline rings. | nobelprize.orgchemrxiv.org |

| Solvent-Free | Reduced waste, simplified work-up, often lower energy. | Condensation of diketones and hydrazines; multicomponent reactions. |

Spectroscopic Characterization and Structural Elucidation of 3 Cyclohexyl 4 Nitro 1h Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 3-cyclohexyl-4-nitro-1H-pyrazole, distinct signals are expected for the pyrazole (B372694) ring proton, the protons of the cyclohexyl group, and the N-H proton.

Pyrazole Ring Proton (H5): The single proton on the pyrazole ring, located at the C5 position, is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nitro group at C4 and the cyclohexyl group at C3. For comparison, the H5 proton in some 4-nitropyrazole derivatives has been observed in the range of 8.7-8.8 ppm. mdpi.com

N-H Proton: The proton attached to the nitrogen atom (N1) of the pyrazole ring typically appears as a broad singlet due to tautomerism and quadrupole effects from the adjacent nitrogen atom. researchgate.netresearchgate.net Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, often appearing far downfield.

Cyclohexyl Protons: The eleven protons of the cyclohexyl substituent will produce a complex series of overlapping multiplets in the upfield, aliphatic region of the spectrum, typically between 1.10 and 3.0 ppm. rsc.org The proton attached to the carbon bonded directly to the pyrazole ring (the methine proton) would be expected at the most downfield position within this group due to the influence of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (Broad) | Broad Singlet |

| H5 (Pyrazole Ring) | ~8.7 - 8.8 | Singlet |

| CH (Cyclohexyl, attached to C3) | ~2.5 - 3.0 | Multiplet |

| CH₂ (Cyclohexyl) | ~1.1 - 2.0 | Multiplets |

Note: These are estimated values and can vary based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. bhu.ac.in

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are significantly affected by the substituents. The C4 carbon, bearing the electron-withdrawing nitro group, is expected to be shifted downfield. In various 4-nitropyrazole derivatives, the C4 signal appears around 128-129 ppm. mdpi.comresearchgate.net The C3 carbon, attached to the cyclohexyl group, and the C5 carbon will also have characteristic shifts influenced by their electronic environment. researchgate.net

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum, typically between 20 and 45 ppm. The carbon atom directly attached to the pyrazole ring will show the most downfield shift in this group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (Pyrazole Ring) | ~150 - 155 |

| C4 (Pyrazole Ring) | ~128 - 130 |

| C5 (Pyrazole Ring) | ~130 - 135 |

| C1' (Cyclohexyl) | ~35 - 40 |

| C2', C3', C4' (Cyclohexyl) | ~20 - 30 |

Note: These are estimated values and can vary based on experimental conditions.

Direct detection of nitrogen NMR signals can be challenging but offers valuable insight into the electronic structure of the pyrazole ring.

¹⁴N NMR: Nitrogen has two common isotopes, ¹⁴N (99.6% abundance) and ¹⁵N (0.4% abundance). The ¹⁴N nucleus has a nuclear spin of I=1, making it a quadrupolar nucleus. This property often leads to very broad NMR signals, which can be difficult to observe and interpret on high-resolution spectrometers. huji.ac.ilnih.gov

¹⁵N NMR: The ¹⁵N nucleus has a spin of I=1/2, similar to ¹H and ¹³C, which results in sharp NMR lines. wikipedia.org However, its very low natural abundance and lower gyromagnetic ratio make it an insensitive nucleus for NMR detection. huji.ac.ilwikipedia.org Therefore, ¹⁵N NMR experiments often require isotopic enrichment or the use of more sensitive, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC). reddit.com These 2D NMR techniques transfer polarization from more sensitive nuclei (like ¹H) to detect the ¹⁵N signals, providing information about couplings between protons and nitrogen atoms. wikipedia.org For pyrazole derivatives, distinct signals would be expected for the two ring nitrogens and the nitrogen of the nitro group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

N-H Vibrations: The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the IR spectrum, typically in the region of 3100-3500 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the cyclohexyl group will be observed in the 2850-3000 cm⁻¹ region. The C-H stretch of the pyrazole ring (C5-H) will appear slightly above 3000 cm⁻¹.

Nitro Group (NO₂) Vibrations: The most characteristic peaks for this compound in its vibrational spectra are from the nitro group. Two strong bands are expected: the asymmetric stretching vibration (ν_as) typically found between 1500-1560 cm⁻¹ and the symmetric stretching vibration (ν_s) between 1300-1370 cm⁻¹. These absorptions are often very intense in the IR spectrum.

Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR/Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C=N / C=C | Ring Stretching | 1400 - 1600 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. wikipedia.org For this compound, the molecular formula is C₉H₁₃N₃O₂ with a molecular weight of 195.22 g/mol .

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 195.

Fragmentation Pattern: The fragmentation of nitropyrazoles is influenced by the stability of the aromatic ring and the nature of the substituents. researchgate.net Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group. nih.gov

Loss of NO₂: A prominent fragment would likely be observed at m/z 149, corresponding to the loss of a nitro group ([M - NO₂]⁺).

Loss of the Cyclohexyl Group: Cleavage of the bond between the pyrazole ring and the cyclohexyl group could lead to a fragment at m/z 112 ([M - C₆H₁₁]⁺).

Ring Cleavage: Further fragmentation of the pyrazole ring can lead to smaller charged species. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

| 195 | [M]⁺ |

| 149 | [M - NO₂]⁺ |

| 112 | [M - C₆H₁₁]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry: The pyrazole ring is expected to be largely planar. The cyclohexyl group will likely adopt a stable chair conformation. The nitro group may be slightly twisted out of the plane of the pyrazole ring.

Table 5: Expected Crystallographic Parameters for this compound Analogs

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic uned.es |

| Space Group | P2₁/c or similar centrosymmetric group uned.es |

| Hydrogen Bonding | N-H···O(nitro) and N-H···N(pyrazole) interactions |

| Pyrazole Ring | Planar |

| Cyclohexyl Ring | Chair Conformation |

Reaction Mechanisms and Reactivity of 3 Cyclohexyl 4 Nitro 1h Pyrazole

Tautomerism and its Influence on Reactivity

Pyrazoles that are unsubstituted on a nitrogen atom, such as 3-cyclohexyl-4-nitro-1H-pyrazole, can exist as two distinct tautomers due to the migration of a proton between the two nitrogen atoms of the ring. This phenomenon is known as annular prototropic tautomerism. mdpi.comnih.gov For an asymmetrically substituted pyrazole (B372694) like the title compound, this results in two different structures: this compound and 5-cyclohexyl-4-nitro-1H-pyrazole.

In solution, these tautomers are typically in a rapid equilibrium. mdpi.com The position of this equilibrium is influenced by several factors, including the nature of the substituents on the pyrazole ring and the solvent. researchgate.net Electron-withdrawing groups, such as the nitro group at the C4 position, increase the acidity of the N-H proton. researchgate.net Conversely, electron-donating groups can increase the basicity of the pyrazole ring. researchgate.net The bulky cyclohexyl group at the C3 position may also sterically influence the equilibrium, although electronic effects are generally more dominant.

The existence of this tautomeric equilibrium has a significant impact on the reactivity of the molecule. For instance, when the compound undergoes reactions such as N-alkylation, a mixture of two regioisomeric products can be formed. The specific tautomer that preferentially reacts will depend on the reaction conditions and the nature of the reacting species. This versatility makes pyrazoles useful scaffolds in organic synthesis. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Substitution Pathways on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, which generally makes it reactive towards electrophilic substitution. However, the position of substitution is highly directed by the existing substituents.

Electrophilic Substitution: In unsubstituted pyrazole, electrophilic attack, such as nitration or halogenation, preferentially occurs at the C4 position because attack at C3 or C5 leads to a less stable, positively charged azomethine intermediate. nih.gov In this compound, the C4 position is already occupied by a strong electron-withdrawing nitro group. This group deactivates the pyrazole ring towards further electrophilic aromatic substitution, making such reactions difficult to achieve. researchgate.net

Nucleophilic Substitution: The presence of the nitro group at C4 significantly alters the reactivity of the pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group activates the ring for attack by nucleophiles. Studies on related nitropyrazoles have shown that nucleophilic substitution can occur. For example, in N-nitropyrazoles, nucleophiles can attack the C5 position of the pyrazole ring. organicreactions.org In the case of this compound, the C5 position would be the most likely site for nucleophilic attack due to activation by the adjacent C4-nitro group. The C3 position is less likely to be attacked due to the presence of the bulky cyclohexyl group. The active N-H bond can also be deprotonated by strong bases, forming a pyrazolate anion, which can then react with various electrophiles. researchgate.netresearchgate.net

Thermal Decomposition Pathways of Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles are a class of energetic materials, and their thermal decomposition has been a subject of significant study. While specific data for this compound is not available, the decomposition pathways can be inferred from studies on analogous compounds like dinitropyrazoles and trinitropyrazoles. acs.orgnih.govrsc.org

The thermal decomposition of nitropyrazoles is a complex process that can proceed through several pathways. Key initial steps often involve the cleavage of the C-NO2 or N-NO2 bond, which is typically the weakest bond in the molecule. libretexts.org

Common Decomposition Pathways:

C-NO2 Bond Homolysis: The initial step is often the breaking of the carbon-nitro bond to release a nitrogen dioxide radical (•NO2). libretexts.org

Intramolecular Rearrangement: Some nitropyrazoles may undergo intramolecular rearrangements, such as a nitro-nitrite rearrangement, although this is less common for C-nitropyrazoles compared to N-nitropyrazoles.

Ring Cleavage: Following the initial steps, the pyrazole ring itself breaks down. This leads to the formation of a variety of gaseous products.

Studies on various nitropyrazoles have identified a range of decomposition products, as detailed in the table below. libretexts.orgwikipedia.org The decomposition temperature and the specific products formed can be influenced by the number and position of nitro groups on the pyrazole ring. For instance, 3,5-dinitropyrazole derivatives tend to have higher decomposition temperatures than their 3,4-dinitropyrazole counterparts. rsc.org

| Decomposition Stage | Potential Gaseous Products | Notes |

|---|---|---|

| Initial Stage | NO2, N2O | Often initiated by C-NO2 bond cleavage. libretexts.org |

| Secondary Stage | CO2, HCN, N2 | Results from the breakdown of the pyrazole ring. libretexts.org |

| Final Products | N2, CO, H2O | Stable end products of the decomposition cascade. wikipedia.org |

Reaction with External Reagents: Cycloaddition and Condensation Reactions

The aromatic nature of the pyrazole ring generally makes it unreactive in cycloaddition reactions, which typically require isolated double bonds. However, the functional groups attached to the pyrazole ring can participate in various reactions.

Cycloaddition Reactions: The pyrazole ring itself does not typically act as a diene or dienophile in thermal cycloaddition reactions like the Diels-Alder reaction. clockss.org Photochemical cycloadditions, such as [2+2] or [4+4] cycloadditions, are possible with aromatic systems but are not commonly reported for simple pyrazoles. Most literature on cycloadditions involving pyrazoles describes the synthesis of the pyrazole ring itself via a [3+2] cycloaddition of a 1,3-dipole (like a diazoalkane or nitrilimine) with an alkyne or alkene. libretexts.org

Condensation Reactions: The this compound molecule possesses an active N-H group on the pyrazole ring, which can participate in condensation reactions. For example, it can react with aldehydes or ketones, although such reactions might require catalytic conditions. More commonly, the N-H proton can be removed by a base, and the resulting pyrazolate anion can undergo various reactions, such as alkylation or acylation. researchgate.net

Furthermore, condensation reactions can be used to build more complex structures from functionalized nitropyrazoles. For instance, pyrazole-5-carbaldehydes, which can be synthesized from related nitropyrazoles, undergo Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. While not a direct reaction of this compound, this illustrates the potential for functional group transformations on the pyrazole core that can then be used in condensation reactions.

Theoretical and Computational Investigations of 3 Cyclohexyl 4 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its accuracy in predicting molecular properties at a reasonable computational cost. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-cyclohexyl-4-nitro-1H-pyrazole, a process known as geometry optimization.

Table 1: Representative Geometric Parameters from DFT Calculations This table presents expected parameter ranges for pyrazole (B372694) derivatives based on computational studies. Specific values for this compound would require a dedicated study.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | N-N (pyrazole) | ~1.35 Å |

| C-N (pyrazole) | ~1.33 - 1.38 Å | |

| C=C (pyrazole) | ~1.39 Å | |

| C-NO2 | ~1.45 Å | |

| C-Cyclohexyl | ~1.51 Å | |

| Bond Angle (°) | C-N-N (pyrazole) | ~105 - 112° |

| N-C-C (pyrazole) | ~106 - 110° | |

| Dihedral Angle (°) | C-C-N-O (nitro) | Varies, indicates twisting |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more reactive and readily polarizable. wuxiapptec.comemerginginvestigators.org

For this compound, the analysis would reveal specific characteristics:

HOMO: The electron density of the HOMO is expected to be distributed primarily over the pyrazole ring and the electron-donating cyclohexyl group.

LUMO: The strong electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly localized on and around this moiety. researchgate.net

Energy Gap: The interaction between the electron-donating cyclohexyl group (which raises the HOMO energy) and the electron-withdrawing nitro group (which lowers the LUMO energy) results in a relatively small HOMO-LUMO gap. This suggests that this compound is a reactive molecule.

Table 2: Representative FMO Energies from DFT Studies on Nitro-aromatic Compounds Values are illustrative and sourced from studies on related nitro-pyrazole molecules. researchgate.netnih.gov

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -2.5 to -3.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 eV | Chemical reactivity & stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential), with green representing neutral areas. researchgate.net

For this compound, an MEP map would likely show:

Red/Yellow Regions: Concentrated around the oxygen atoms of the nitro group, highlighting their strong negative potential and susceptibility to attack by electrophiles. researchgate.net The nitrogen atoms of the pyrazole ring also represent sites of negative potential. researchgate.net

Blue Regions: A strong positive potential would be located on the hydrogen atom attached to the pyrazole ring's nitrogen (the N-H proton), making it the most likely site for interaction with nucleophiles.

Green Regions: The non-polar cyclohexyl group would appear largely green, indicating a neutral electrostatic potential.

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in exploring the mechanisms and energy landscapes of chemical reactions. mdpi.com For this compound, these studies could investigate various transformations, such as its synthesis via the nitration of a precursor or its subsequent reactions involving the nitro or pyrazole functional groups.

By modeling the entire reaction coordinate, from reactants to products through transition states, chemists can calculate key energetic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This helps predict reaction rates.

Reaction Enthalpy (ΔH): The net energy change of a reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

These computational studies provide a detailed, step-by-step understanding of reaction feasibility and selectivity, guiding the design of synthetic routes and predicting potential byproducts. nih.govmdpi.com

Conformational Analysis of the Cyclohexyl Moiety and Ring Dynamics

The structural flexibility of the cyclohexyl group introduces an additional layer of complexity to the molecule's structure. The cyclohexyl ring is not flat and primarily adopts a low-energy "chair" conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy "boat" and "twist-boat" transition states.

A computational conformational analysis of this compound would aim to:

Identify the most stable conformation (the global minimum on the potential energy surface), which is likely a chair form.

Determine the relative energies of other stable conformers (local minima).

Calculate the energy barriers for interconversion between these conformers.

The orientation of the cyclohexyl group relative to the plane of the pyrazole ring is also critical. The analysis would explore different rotational positions (rotamers) to find the preferred spatial arrangement that minimizes steric hindrance between the two rings.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared against experimental data. researchgate.netnih.gov For this compound, DFT calculations can simulate its key spectra.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.org The predicted values are based on the calculated electron density around each nucleus. The electron-withdrawing nitro group would cause downfield shifts (higher ppm values) for adjacent protons and carbons on the pyrazole ring. researchgate.net

IR Spectroscopy: Infrared (IR) spectra can also be simulated. This involves calculating the vibrational frequencies of all molecular bonds. The predicted spectrum would show characteristic peaks, such as the N-H stretch, C-H stretches of the cyclohexyl group, and, most notably, the strong symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative) These are hypothetical values based on known shifts for pyrazoles and cyclohexyl groups. researchgate.netchemicalbook.com The exact values depend on the specific electronic environment.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| 1H NMR | Pyrazole C-H | 8.0 - 8.5 |

| Pyrazole N-H | 13.0 - 14.0 (broad) | |

| Cyclohexyl CH (alpha) | 2.8 - 3.2 | |

| Cyclohexyl CH2 | 1.2 - 2.0 | |

| 13C NMR | Pyrazole C-NO2 | 145 - 155 |

| Pyrazole C-Cyclohexyl | 150 - 160 | |

| Pyrazole C-H | 125 - 135 | |

| Cyclohexyl CH (alpha) | 35 - 40 | |

| Cyclohexyl CH2 | 25 - 30 |

Concluding Remarks and Future Research Perspectives

Current Challenges in Pyrazole (B372694) Chemistry

The synthesis and functionalization of pyrazole derivatives, while well-established, still present several challenges for chemists. One significant hurdle is achieving regioselectivity in substitution reactions. rsc.orgnih.gov The pyrazole ring has multiple positions where substituents can be introduced, and controlling the exact placement of these groups is often difficult. rsc.org For instance, the nitration of a 3-substituted pyrazole can potentially yield different isomers, and directing the nitro group to the desired position, as in 3-cyclohexyl-4-nitro-1H-pyrazole, requires careful control of reaction conditions.

Another challenge lies in the development of more environmentally friendly and efficient synthetic methods. researchgate.net Traditional methods often involve harsh reagents and produce significant waste. researchgate.net The demand for "green" chemistry is pushing researchers to explore new catalytic systems and reaction media. mdpi.com Furthermore, the synthesis of complex, poly-substituted pyrazoles with specific stereochemistry remains a complex task.

Finally, understanding the structure-activity relationship (SAR) for different pyrazole derivatives is an ongoing challenge. mdpi.comnih.gov Predicting how a specific substituent at a particular position on the pyrazole ring will affect its biological activity requires extensive experimental data and sophisticated computational modeling. nih.gov

Emerging Methodologies for this compound Research

To address the challenges in pyrazole chemistry, several innovative methodologies are emerging that could be applied to the study of this compound.

Synthesis:

Flow Chemistry: This technique allows for the continuous synthesis of compounds in a controlled and automated manner, which can lead to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. mdpi.com

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials, increasing efficiency and reducing waste. researchgate.net

Photoredox Catalysis: This method uses light to drive chemical reactions and offers new pathways for the functionalization of pyrazole rings under mild conditions. mdpi.com

A plausible synthetic route to this compound could involve the nitration of 3-cyclohexyl-1H-pyrazole. Based on a reported synthesis of a similar compound, this compound-5-carboxylic acid, the nitration can be achieved using a mixture of nitric acid and sulfuric acid. acs.orgnih.gov

Table 1: Plausible Synthesis of this compound

| Step | Reactant(s) | Reagents | Product |

| 1 | 3-cyclohexyl-1H-pyrazole | Nitric Acid, Sulfuric Acid | This compound |

This proposed synthesis is based on analogous reactions and requires experimental verification.

Characterization and Analysis:

Advanced Spectroscopic Techniques: Techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for the unambiguous structural elucidation of this compound and its potential isomers.

X-ray Crystallography: This technique can provide precise information about the three-dimensional structure of the molecule, which is vital for understanding its properties and interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the physicochemical properties, spectroscopic data, and reactivity of this compound, guiding experimental work.

Interdisciplinary Research Opportunities

The unique chemical structure of pyrazole derivatives like this compound makes them attractive candidates for interdisciplinary research.

Medicinal Chemistry: Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govmdpi.com The introduction of a cyclohexyl group and a nitro group could modulate these activities. Future research could involve screening this compound for various biological targets. For instance, a study on the antitrypanosomal activity of related 5-phenylpyrazolopyrimidinones highlighted the importance of substituents on the pyrazole ring for efficacy. acs.org

Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. The specific substituents on this compound could impart herbicidal or insecticidal properties, making it a candidate for development in the agrochemical industry.

Materials Science: Pyrazole-based compounds are being explored for their applications in materials science, such as in the development of dyes, liquid crystals, and energetic materials. nih.gov The nitro group in this compound suggests potential as an energetic material, an area where nitropyrazoles have been studied. nih.govresearchgate.net

The continued exploration of specific pyrazole derivatives, informed by the broader advancements in chemical synthesis and analysis, promises to unlock new applications and deepen our understanding of this important class of heterocyclic compounds.

Q & A

What are the common synthetic routes for 3-cyclohexyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

Basic Research Focus

A typical synthesis involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles, followed by nitration and cyclohexyl group introduction. For example, copper-catalyzed click reactions in THF/water mixtures (50°C, 16 hours) yield pyrazole derivatives with moderate efficiency (61% yield) after column chromatography purification . Optimization strategies include:

- Catalyst Screening : Copper sulfate/sodium ascorbate systems improve regioselectivity in heterocycle formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability during nitration.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves nitro-pyrazole isomers.

How can contradictory spectroscopic data for this compound derivatives be resolved?

Advanced Research Focus

Contradictions in NMR or mass spectrometry data often arise from tautomerism or nitro-group rotational barriers. Methodological approaches include:

- Variable-Temperature NMR : Resolves dynamic effects by analyzing chemical shift changes at 25–60°C.

- DFT Calculations : Predicts stable tautomers and compares theoretical/experimental -NMR spectra (e.g., B3LYP/6-31G* basis sets) .

- X-ray Crystallography : Defines absolute configuration and hydrogen-bonding networks to validate structural assignments .

What are best practices for crystallographic refinement of nitro-substituted pyrazoles?

Advanced Research Focus

Nitro groups introduce disorder due to their planar geometry and electrostatic repulsion. Recommendations:

- SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model anisotropic displacement parameters and split positions for disordered nitro groups .

- Twinned Data Handling : For low-symmetry crystals, apply SHELXPRO’s HKLF5 format to deconvolute overlapping reflections.

- Validation Tools : Check Rint and CCDC deposition standards to ensure reproducibility.

How can researchers establish structure-activity relationships (SAR) for this compound in pharmacological studies?

Basic Research Focus

SAR studies require systematic variation of substituents and biological assays:

- Core Modifications : Replace the cyclohexyl group with aryl or heteroaryl rings to assess hydrophobic interactions.

- Nitro Group Bioisosteres : Substitute nitro with cyano or sulfonamide groups to modulate electron-withdrawing effects .

- In Vitro Screening : Use kinase inhibition or receptor-binding assays (e.g., CRF-1 antagonists) to correlate substituent position with IC50 values .

What strategies improve yields in multi-step syntheses of this compound analogs?

Advanced Research Focus

Low yields often stem from competing side reactions (e.g., over-nitration or ring-opening). Mitigation strategies:

- Stepwise Protection : Temporarily protect the pyrazole NH with tert-butyldimethylsilyl (TBS) groups during nitration .

- Flow Chemistry : Continuous reactors minimize intermediate degradation by controlling residence time and temperature.

- Microwave Assistance : Accelerate cyclocondensation (30 minutes vs. 16 hours) to reduce decomposition risks .

How do solvent and pH influence the stability of this compound?

Basic Research Focus

The nitro group is sensitive to reducing environments and acidic/basic conditions:

- Stability Profiling : Monitor degradation via HPLC-MS in buffers (pH 2–12). Nitro reduction to amines occurs rapidly in pH <3 with NaBH4 .

- Solvent Selection : Avoid DMSO (>40°C) to prevent sulfoxide-mediated decomposition. Use acetonitrile or ethyl acetate for long-term storage.

What computational methods predict the reactivity of this compound in electrophilic substitutions?

Advanced Research Focus

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps identify reactive sites:

- Fukui Indices : Calculate and to predict electrophilic/nucleophilic attack preferences.

- HOMO-LUMO Gaps : Narrow gaps (<4 eV) correlate with higher reactivity, guiding functionalization at C-5 or the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.